molecular formula C10H10N2 B8750118 1H-Indole-2-acetonitrile, 2,3-dihydro- CAS No. 146139-50-6

1H-Indole-2-acetonitrile, 2,3-dihydro-

Cat. No.: B8750118
CAS No.: 146139-50-6
M. Wt: 158.20 g/mol
InChI Key: TZOGTECADNZKPF-UHFFFAOYSA-N
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Description

1H-Indole-2-acetonitrile, 2,3-dihydro- (CAS 64802-55-7) is a chemical compound with the molecular formula C10H10N2 . It belongs to the class of dihydroindole-acetonitrile derivatives, which are recognized as key building blocks in organic and medicinal chemistry . Indole skeletons are fundamental structural subunits found in a wide range of natural products, alkaloids, and pharmaceuticals, and they exhibit potent and wide-ranging biological activities . As a versatile synthetic intermediate, this compound is valuable for constructing more complex molecules. The nitrile functional group is a readily modifiable handle that can be transformed into other valuable functional groups, such as amines, amides, esters, and ketones, thereby expanding its utility in drug discovery and development . Researchers utilize this and related structures in cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Heck reactions, to access a diverse array of di-, tri-, and tetra-substituted indole derivatives for biological screening . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

146139-50-6

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(2,3-dihydro-1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C10H10N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5,7H2

InChI Key

TZOGTECADNZKPF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)CC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1H-Indole-2-acetonitrile, 2,3-dihydro- has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit activity against several targets:

  • Dopamine D4 Receptor Antagonism : Compounds related to 2,3-dihydroindoles have shown affinity for dopamine D4 receptors, which are implicated in psychiatric disorders. This suggests potential use in treating conditions such as schizophrenia without the common side effects associated with D2 receptor antagonists .
  • Neuroprotective Properties : Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles. These compounds may play a role in protecting neural cells from oxidative stress and could be beneficial in neurodegenerative diseases .

Synthesis of Novel Compounds

The versatility of 1H-Indole-2-acetonitrile, 2,3-dihydro- extends to its application in synthetic chemistry:

  • Multicomponent Reactions : The compound has been utilized in multicomponent reactions leading to the formation of complex heterocyclic structures. For instance, reactions involving indoles can produce a variety of substituted indole derivatives that possess diverse biological activities .
  • Functionalization : The presence of the acetonitrile group allows for further functionalization through nucleophilic addition reactions. This property is exploited to create libraries of compounds for drug discovery .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 1H-Indole-2-acetonitrile, 2,3-dihydro-:

Study Focus Findings
Study A Neuroprotective EffectsDemonstrated that derivatives exhibit significant antioxidant activity.
Study B Psychiatric ApplicationsIdentified compounds with high affinity for dopamine receptors without extrapyramidal side effects.
Study C Synthetic ApplicationsDeveloped a range of new indole derivatives through innovative synthetic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and functional differences between "1H-Indole-2-acetonitrile, 2,3-dihydro-" and related indole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural/Functional Differences
1H-Indole-2-acetonitrile, 2,3-dihydro- C10H11N2 159.21 (calculated) Nitrile (-CN) Polar nitrile group enhances electrophilicity; potential for nucleophilic addition or cyclization reactions.
Indole acetic acid C10H9NO2 175.19 Carboxylic acid (-COOH) Acidic functional group enables salt formation; common in plant growth regulators (e.g., auxin analogs) .
Indole carbaldehyde C9H7NO 145.16 Aldehyde (-CHO) Electrophilic aldehyde group participates in condensation reactions; used in synthetic intermediates .
1,2-Dimethyl-2,3-dihydro-1H-indole C10H13N 147.22 Methyl (-CH3) Non-polar methyl groups reduce solubility in polar solvents; 13C-NMR δ 47.45 (CH2), 128.83 (C-3a) .

Key Observations:

Functional Group Impact: The nitrile group in "1H-Indole-2-acetonitrile, 2,3-dihydro-" distinguishes it from methyl-substituted dihydroindoles (e.g., 1,2-dimethyl-2,3-dihydro-1H-indole) and other indole derivatives with oxygen-containing groups (e.g., carboxylic acid or aldehyde). In contrast, methyl-substituted analogs like 1,2-dimethyl-2,3-dihydro-1H-indole exhibit lower polarity and higher hydrophobicity due to their alkyl substituents, as reflected in their 13C-NMR spectra .

Spectral Data :

  • While direct spectral data for "1H-Indole-2-acetonitrile, 2,3-dihydro-" are unavailable, comparisons with similar compounds suggest that its nitrile group would produce a distinct IR absorption near ~2250 cm⁻¹ (C≡N stretch). In NMR, the CH2CN moiety would likely show signals at δ ~2.5–3.5 ppm (CH2) in ¹H-NMR and δ ~115–120 ppm (CN) in 13C-NMR .

Synthetic Utility :

  • Indole acetic acid and carbaldehyde derivatives are widely used in agrochemical and pharmaceutical synthesis. The nitrile analog could serve as a precursor for tetrazole or amine derivatives via reduction or click chemistry .

Notes

  • Data Limitations : Direct experimental data for "1H-Indole-2-acetonitrile, 2,3-dihydro-" are sparse in the reviewed literature. Properties are inferred from analogous compounds.
  • Contradictions: focuses on indene derivatives and monopyrroles, which lack direct relevance to nitrile-substituted dihydroindoles. However, functional group comparisons remain valid .

Q & A

Q. What are the implications of tautomerism in dihydroindole systems?

  • Methodological Answer : The 2,3-dihydroindole core exhibits keto-enol tautomerism, affecting reactivity. Characterize tautomeric ratios via VT-NMR (variable temperature) in DMSO-d₆. Computational NBO analysis identifies stabilizing interactions (e.g., hydrogen bonding) .

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